molecular formula C12H15ClN2O4 B15303438 (4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester

(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester

Cat. No.: B15303438
M. Wt: 286.71 g/mol
InChI Key: XPKGICYJOWIVOQ-UHFFFAOYSA-N
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Description

(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester is an organic compound with a complex structure that includes a chloro, methyl, and nitro group attached to a phenyl ring, along with a carbamic acid tert-butyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester typically involves multiple steps. One common method includes the nitration of 4-chloro-5-methylphenol to introduce the nitro group, followed by the protection of the hydroxyl group with a tert-butyl ester. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and bases like sodium hydroxide for esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and improving the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium hydroxide, water.

    Substitution: Amines, thiols, solvents like ethanol or methanol.

Major Products Formed

    Oxidation: 4-Chloro-5-methyl-2-amino-phenyl-carbamic acid tert-butyl ester.

    Reduction: 4-Chloro-5-methyl-2-nitro-phenyl-carboxylic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group can be hydrolyzed to release the active carboxylic acid, which can further interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    (4-Chloro-2-nitroaniline): Similar structure but lacks the methyl and ester groups.

    (4-Chloro-2-nitrophenol): Similar structure but lacks the methyl and carbamic acid tert-butyl ester groups.

    (4-Chloro-5-methyl-2-nitrobenzoic acid): Similar structure but has a carboxylic acid group instead of the ester group.

Uniqueness

(4-Chloro-5-methyl-2-nitro-phenyl)-carbamic acid tert-butyl ester is unique due to the presence of both the nitro and ester groups, which provide distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for a wide range of chemical modifications and applications in various fields.

Properties

Molecular Formula

C12H15ClN2O4

Molecular Weight

286.71 g/mol

IUPAC Name

tert-butyl N-(4-chloro-5-methyl-2-nitrophenyl)carbamate

InChI

InChI=1S/C12H15ClN2O4/c1-7-5-9(10(15(17)18)6-8(7)13)14-11(16)19-12(2,3)4/h5-6H,1-4H3,(H,14,16)

InChI Key

XPKGICYJOWIVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1Cl)[N+](=O)[O-])NC(=O)OC(C)(C)C

Origin of Product

United States

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